![molecular formula C6H8ClNO2S B1375276 [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1466482-26-7](/img/structure/B1375276.png)
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride
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Overview
Description
1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride (CMCS) is a synthetic compound used in a variety of scientific research applications. It is a sulfonyl chloride that is used as a reagent in organic synthesis due to its reactivity with a wide range of functional groups. CMCS is also used as a catalyst in a variety of reactions, and has been used in the synthesis of various organic compounds. It is an important tool in the laboratory and has been used extensively in the field of organic chemistry.
Scientific Research Applications
Synthesis of Leukotriene Antagonists
This compound serves as an intermediate in the synthesis of leukotriene receptor antagonists, which are crucial in treating inflammatory conditions like asthma. The process involves the conversion of [1-(hydroxymethyl)cyclopropyl]acetonitrile with methanesulfonyl chloride in the presence of triethylamine .
Neurology Research Chemicals
It is used to prepare reference standards in neurology research, particularly for studying neurotransmission and neuroinflammation. These standards are essential for developing treatments for Alzheimer’s, depression, Parkinson’s, and other neurological disorders .
Cyclopropanation Reactions
The compound is utilized in diastereoselective Corey–Chaykovsky cyclopropanation reactions. This method provides a rapid route to access densely functionalized cyclopropyl nitriles, which are valuable in pharmaceutical research .
Synthesis of Cyclopropyl Methylamines
Cyclopropyl methylamines are important scaffolds in biologically active compounds and are derived from cyclopropyl nitriles. “[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride” is a precursor for these compounds, which have applications in drugs like Tasimelteon and Levomilnacipran .
Formation of Heterocycles
This chemical is instrumental in the formation of heterocycles, which are ring structures containing at least one atom other than carbon. These structures are significant in the development of various pharmaceuticals .
Methanesulfonates Production
It is used to generate methanesulfonates by reacting with alcohols in the presence of a base. Methanesulfonates are intermediates in various chemical reactions, including substitutions and eliminations .
Addition to Alkynes
The compound can add to alkynes to form vinyl sulfones, which are useful intermediates in organic synthesis and can lead to the creation of complex molecular architectures .
Miscellaneous Applications
Due to its reactivity, “[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride” finds use in a variety of other chemical transformations that are pivotal in synthetic chemistry and drug development .
Mechanism of Action
Target of Action
It’s known that this compound is used in the field of neurology research .
Biochemical Pathways
It’s known that this compound is used in neurology research, suggesting it may influence pathways related to neurotransmission .
Result of Action
As it’s used in neurology research, it may have effects on neuronal cells or neurotransmission .
properties
IUPAC Name |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSNHBXTQMXSJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride |
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